molecular formula C8H11ClN2O B13864673 Ethyl Isonicotinimidate Hydrochloride

Ethyl Isonicotinimidate Hydrochloride

Cat. No.: B13864673
M. Wt: 186.64 g/mol
InChI Key: HKUOIHRXVLNLQI-UHFFFAOYSA-N
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Description

Ethyl Isonicotinimidate Hydrochloride is a chemical compound with the molecular formula C8H11ClN2O. It is a derivative of isonicotinic acid and is used in various chemical and biological applications. This compound is known for its reactivity and potential use in the synthesis of other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl Isonicotinimidate Hydrochloride can be synthesized through the esterification of isonicotinic acid with ethanol, followed by the reaction with an appropriate acylation reagent. The resulting ester is then treated with hydrogen chloride in an alcohol solution to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and subsequent conversion to the hydrochloride salt. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl Isonicotinimidate Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl Isonicotinimidate Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl Isonicotinimidate Hydrochloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. This reactivity is exploited in various chemical and biological applications, where the compound acts as a key reagent in the synthesis and modification of other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl Isonicotinimidate Hydrochloride is unique due to its specific reactivity and the ability to form stable hydrochloride salts. This makes it particularly useful in applications requiring high purity and stability, such as pharmaceutical synthesis and industrial processes.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

ethyl pyridine-4-carboximidate;hydrochloride

InChI

InChI=1S/C8H10N2O.ClH/c1-2-11-8(9)7-3-5-10-6-4-7;/h3-6,9H,2H2,1H3;1H

InChI Key

HKUOIHRXVLNLQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=NC=C1.Cl

Origin of Product

United States

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